Ethyl LipotF
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl LipotF can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the hydrazinyl intermediate, followed by the coupling with benzylnicotinoyl chloride and subsequent esterification to form the final product. The reaction conditions typically involve the use of organic solvents such as ethanol and dimethyl sulfoxide (DMSO), with reaction temperatures maintained at room temperature or slightly elevated .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl LipotF undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Ethyl LipotF has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving the fat mass and obesity-associated protein (FTO).
Biology: Employed in cellular studies to investigate the role of m6A modifications in gene expression and regulation.
Medicine: Potential therapeutic applications in treating diseases associated with dysregulated m6A modifications, such as cancer and metabolic disorders.
Industry: Utilized in the development of novel drugs and therapeutic agents targeting m6A modifications
Mechanism of Action
Ethyl LipotF exerts its effects by selectively inhibiting the fat mass and obesity-associated protein (FTO). This inhibition leads to an increase in the levels of modified N6-methyladenosine (m6A) in cells. The molecular targets of this compound include the active site of the FTO enzyme, where it binds and prevents the demethylation of m6A. This results in altered gene expression and regulation, impacting various cellular processes .
Comparison with Similar Compounds
Ethyl LipotF is unique in its high selectivity for the fat mass and obesity-associated protein (FTO) over other related enzymes such as ALKBH2, ALKBH3, and PHD2. This selectivity makes it a valuable tool in studying the specific role of FTO in cellular processes. Similar compounds include:
Isonicotinic acid: Another FTO inhibitor but with different selectivity and potency.
ALKBH5 inhibitors: Target a related enzyme involved in m6A demethylation but with distinct biological effects.
This compound stands out due to its high selectivity and potency, making it a preferred choice for research involving FTO inhibition .
Properties
IUPAC Name |
ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-2-26-18(24)9-8-17(23)21-22-19(25)16-13-20-11-10-15(16)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,21,23)(H,22,25)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKLGMSFWAEOPR-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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